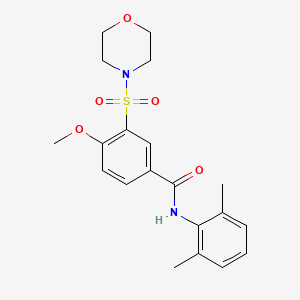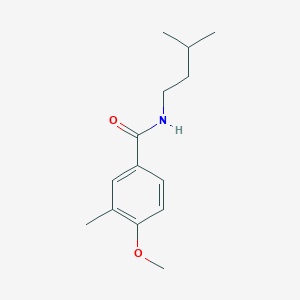![molecular formula C20H29NO3 B4437285 ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4437285.png)
ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate, also known as IPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate is not fully understood, but studies have shown that it can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has also been shown to activate the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate can induce apoptosis in cancer cells, inhibit angiogenesis, and prevent the aggregation of amyloid beta protein. ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate in lab experiments is its low toxicity and high selectivity for cancer cells. However, one limitation is that the synthesis of ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate is complex and requires multiple steps, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate. One direction is to study the potential of ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Another direction is to develop more efficient and cost-effective synthesis methods for ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate and its potential side effects.
In conclusion, ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate is a promising compound with potential therapeutic applications in various diseases. Its complex synthesis method and limited understanding of its mechanism of action present challenges for further research, but its low toxicity and high selectivity for cancer cells make it a promising candidate for future drug development.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has also been shown to have neuroprotective effects and can prevent the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 1-[3-(4-propan-2-ylphenyl)propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-4-24-20(23)18-11-13-21(14-12-18)19(22)10-7-16-5-8-17(9-6-16)15(2)3/h5-6,8-9,15,18H,4,7,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLLBBLJDWXMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B4437204.png)


![3-cyclopentyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4437226.png)
![N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437239.png)
![methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4437241.png)
![2-(4-chlorophenyl)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4437263.png)



![3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437294.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4437298.png)
![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4437303.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4437311.png)